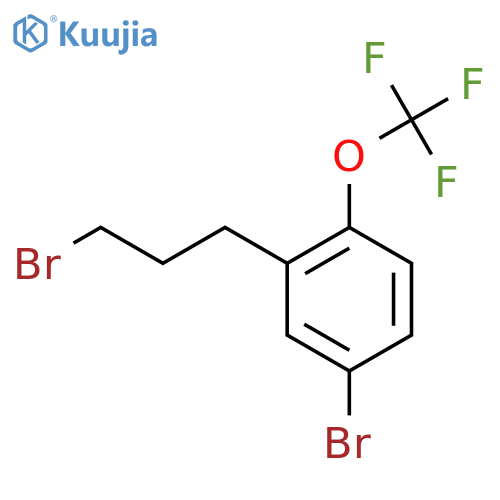Cas no 1805719-46-3 (4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene)

4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene
-
- インチ: 1S/C10H9Br2F3O/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2
- InChIKey: IGXIGKFKPFIQGT-UHFFFAOYSA-N
- SMILES: BrCCCC1C=C(C=CC=1OC(F)(F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 211
- XLogP3: 5.2
- トポロジー分子極性表面積: 9.2
4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014283-1g |
4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene |
1805719-46-3 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
| Alichem | A013014283-500mg |
4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene |
1805719-46-3 | 97% | 500mg |
847.60 USD | 2021-06-25 | |
| Alichem | A013014283-250mg |
4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene |
1805719-46-3 | 97% | 250mg |
470.40 USD | 2021-06-25 |
4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzeneに関する追加情報
Introduction to 4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene (CAS No. 1805719-46-3) and Its Emerging Applications in Chemical Biology
4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene, identified by its CAS number 1805719-46-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and versatile reactivity. This compound belongs to the class of aryl bromides functionalized with both bromoalkyl and trifluoromethoxy substituents, which endow it with distinct chemical properties suitable for a wide range of applications, particularly in the synthesis of biologically active molecules.
The presence of multiple reactive sites in 4-bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene makes it an invaluable intermediate in medicinal chemistry. The bromine atoms at the aromatic ring and the tertiary bromopropyl side chain provide opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for the development of novel therapeutic agents.
The trifluoromethoxy group is another critical feature of this compound. Trifluoromethyl groups are widely employed in drug design due to their ability to enhance metabolic stability, lipophilicity, and binding affinity at biological targets. The electron-withdrawing nature of the trifluoromethoxy moiety also influences the electronic properties of the aromatic system, making it more susceptible to electrophilic aromatic substitution reactions. This characteristic is particularly useful in designing probes and intermediates for studying enzyme mechanisms and interactions.
In recent years, 4-bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene has found applications in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, its structural motif has been utilized in developing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The compound’s ability to serve as a precursor for multistep syntheses allows chemists to tailor its derivatives with specific pharmacophores, enhancing their biological activity.
Advances in computational chemistry have further expanded the utility of 4-bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene. Molecular modeling studies have demonstrated its potential as a scaffold for designing molecules with improved pharmacokinetic profiles. By integrating machine learning algorithms with traditional synthetic methodologies, researchers can predict optimal reaction conditions and predict the outcomes of modifications with high accuracy. This synergy between experimental chemistry and computational biology has accelerated the discovery pipeline for new drug candidates.
The compound’s role in material science is also noteworthy. The combination of halogenated aromatic rings and fluorinated groups imparts unique electronic properties to materials derived from it. These properties make it a candidate for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, its stability under various conditions enhances its suitability for industrial applications where durability is paramount.
From a synthetic perspective, 4-bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene exemplifies the importance of strategic functionalization in modern organic synthesis. The balance between reactivity and stability provided by its substituents allows for efficient transformations while maintaining structural integrity. This balance is particularly critical when scaling up reactions for industrial production, where yield and purity are key considerations.
The growing interest in fluorinated compounds underscores their significance in contemporary chemical biology research. The ability to introduce fluorine atoms into molecular frameworks has been linked to improved drug efficacy and reduced side effects. 4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene serves as a testament to how deliberate molecular design can lead to compounds with broad utility across multiple disciplines.
In conclusion, 4-bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene (CAS No. 1805719-46-3) represents a cornerstone compound in synthetic chemistry with far-reaching implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug discovery to advanced material development, making it an indispensable tool for researchers aiming to push the boundaries of chemical innovation.
1805719-46-3 (4-Bromo-2-(3-bromopropyl)(trifluoromethoxy)benzene) Related Products
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)
- 2649057-50-9(1,3-dichloro-5-(1-isocyanatoethyl)benzene)




